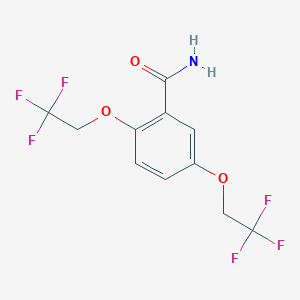

2,5-Bis(2,2,2-trifluoroethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

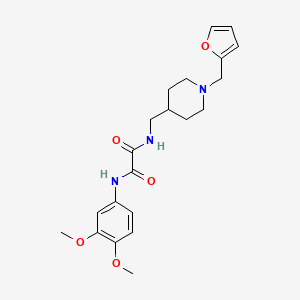

“2,5-Bis(2,2,2-trifluoroethoxy)benzamide” is a chemical compound . It is also known as “N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide” or "Flecainide" .

Synthesis Analysis

The synthesis of “2,5-Bis(2,2,2-trifluoroethoxy)benzamide” involves reacting 2,5-bis(2,2,2-trifluorethoxy)-acetophenone with a hypochlorite . The acid thus obtained is used for the economical synthesis of 2,5-bis(2,2,2-trifluorethoxy)-N-(2-piperidylmethyl) benzamide .Molecular Structure Analysis

The molecular formula of “2,5-Bis(2,2,2-trifluoroethoxy)benzamide” is C17H20F6N2O3 . The molecular weight is 414.3427 . The IUPAC Standard InChI is InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) .Chemical Reactions Analysis

The preparation process of “2,5-Bis(2,2,2-trifluoroethoxy)benzamide” comprises reacting 2,5-bis(2,2,2-trifluorethoxy)-acetophenone with a hypochlorite . The acid thus obtained is used for the economical synthesis of 2,5-bis(2,2,2-trifluorethoxy)-N-(2-piperidylmethyl) benzamide .Physical And Chemical Properties Analysis

The physical form of “2,5-Bis(2,2,2-trifluoroethoxy)benzamide” is a crystal or powder . It has a molecular weight of 414.3427 .Applications De Recherche Scientifique

Antiarrhythmic Activity

2,5-Bis(2,2,2-trifluoroethoxy)benzamide has been explored for its potential antiarrhythmic activity. Research has shown that compounds derived from this chemical, particularly when combined with a heterocyclic amide side chain, exhibit significant oral antiarrhythmic activity in mice. Notably, both tertiary and secondary benzamides derived from this compound have demonstrated activity, with the nature of the amine nitrogen and the link between the heterocycle and amide nitrogen influencing the antiarrhythmic effectiveness significantly (Banitt et al., 1977); (Banitt et al., 1975).

Synthesis for Metabolic Studies

The compound has been used in the synthesis of labeled forms for metabolic studies. An example is the labeling of flecainide acetate with carbon-14 at the carboxamide position, which was done to facilitate metabolic studies (Banitt & Conard, 1981).

Analytical Methods Development

Significant work has been done to develop analytical methods for quantifying the presence of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide derivatives in biological samples. For example, a fluorometric method was developed for quantifying flecainide acetate, a derivative, in human plasma (Chang et al., 1983); (Chang et al., 1983).

Impurity Identification and Control

Recent studies have also focused on identifying and controlling the impurities in the synthesis of flecainide acetate, which is closely related to 2,5-Bis(2,2,2-trifluoroethoxy)benzamide. This includes the characterization of process-related impurities and strategies for their control (Takale et al., 2022).

Gelation Studies

A study on a highly fluorinated bis-benzamide showed its ability to gelate isopropanol at low concentrations, indicating potential applications in material science and organic gelation (Loiseau et al., 2002).

Cardiac Effects

Research on flecainide, a derivative of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide, has shown its effect on action potentials and arrhythmias in mammalian myocardium. This study contributes to understanding the drug's cardiac pharmacodynamics (Borchard & Boisten, 1982).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO3/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKYXXJKJFMWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2806878.png)

![2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2806884.png)

![Methyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2806888.png)